Drosulfakinin 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

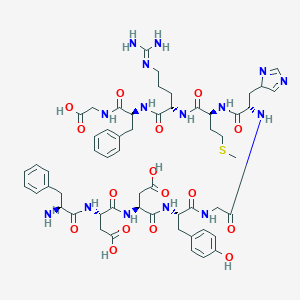

Drosulfakinin 1, also known as this compound, is a useful research compound. Its molecular formula is C56H73N15O16S and its molecular weight is 1244.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Behavioral Regulation

Aggression and Social Behavior

Research has established that Drosulfakinin influences aggression in Drosophila. Loss-of-function mutants for DSK or its receptors (CCKLR-17D1 and CCKLR-17D3) demonstrate reduced aggressive behavior. Conversely, activation of DSK neurons promotes aggression, indicating that DSK plays a crucial role in modulating social interactions and aggressive responses among flies .

Sexual Behavior

Drosulfakinin is integral in promoting female sexual receptivity. Studies have shown that loss of DSK function reduces female receptivity, while overexpression enhances it. This modulation occurs through specific neuronal circuits involving CCKLR-17D3 receptors, which interact with pC1 neurons that process sex-related cues . The ability to manipulate these pathways provides insights into the neural circuitry underlying sexual behavior.

Physiological Functions

Satiety and Feeding Behavior

DSK has been implicated in regulating satiety signaling. Silencing DSK expression can lead to increased food intake, suggesting its role as a satiety signal analogous to CCK in mammals. This function is particularly relevant in studies exploring feeding behaviors and metabolic processes .

Locomotor Activity

In larval stages, DSK signaling through CCKLR-17D1 is necessary for mediating locomotor behavior under stress conditions. This finding emphasizes the importance of DSK not only in behavioral contexts but also in physiological responses to environmental challenges .

Neurobiological Insights

Neuronal Circuitry

The identification of specific neuronal circuits influenced by DSK has advanced our understanding of neuropeptide signaling. For instance, studies utilizing optogenetics and calcium imaging have demonstrated how DSK-expressing neurons interact with other neuron types to modulate behavior. These insights are valuable for developing transgenic models that can further elucidate the roles of neuropeptides in brain function .

Transgenic Tools Development

The creation of transgenic tools targeting DSK-expressing neurons has enhanced the ability to study the functional connectivity within neural circuits. These tools allow researchers to manipulate specific neuronal populations and observe resultant behavioral changes, providing a clearer picture of the neurobiological underpinnings of complex behaviors .

Comparative Studies

The implications of Drosulfakinin extend beyond Drosophila. As a homolog of mammalian CCK, findings from Drosophila research can inform studies on human physiology and behavior. For example, understanding how DSK regulates aggression or feeding could lead to insights into similar mechanisms in mammals, potentially influencing therapeutic strategies for disorders related to aggression or appetite regulation .

Propiedades

Número CAS |

117457-90-6 |

|---|---|

Fórmula molecular |

C56H73N15O16S |

Peso molecular |

1244.3 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C56H73N15O16S/c1-88-20-18-38(52(84)66-37(13-8-19-61-56(58)59)51(83)69-39(50(82)63-29-47(78)79)22-32-11-6-3-7-12-32)67-53(85)41(24-34-27-60-30-64-34)65-44(73)28-62-49(81)40(23-33-14-16-35(72)17-15-33)70-55(87)43(26-46(76)77)71-54(86)42(25-45(74)75)68-48(80)36(57)21-31-9-4-2-5-10-31/h2-7,9-12,14-17,27,30,34,36-43,72H,8,13,18-26,28-29,57H2,1H3,(H,62,81)(H,63,82)(H,65,73)(H,66,84)(H,67,85)(H,68,80)(H,69,83)(H,70,87)(H,71,86)(H,74,75)(H,76,77)(H,78,79)(H4,58,59,61)/t34?,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

Clave InChI |

FMKJGDDKLFOKKG-UJIYZKTISA-N |

SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

SMILES isomérico |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES canónico |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

Secuencia |

FDDYGXMRFG |

Sinónimos |

callisulfakinin I drosulfakinin 1 FDDY(OSO3H)GHMRFamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.